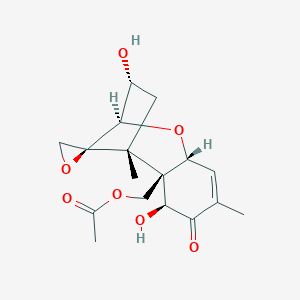

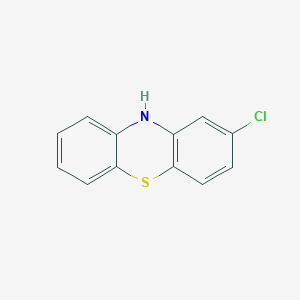

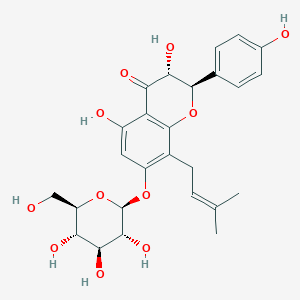

![molecular formula C14H11NO B030713 5H,7H-Dibenzo[b,d]azepin-6-one CAS No. 20011-90-9](/img/structure/B30713.png)

5H,7H-Dibenzo[b,d]azepin-6-one

説明

Synthesis Analysis

The synthesis of 5H,7H-Dibenzo[b,d]azepin-6-one and related compounds has been explored through various methods. One notable approach involves the palladium-catalyzed double C-H bond activation of benzamides, leading to 5H-dibenzo[c,e]azepine-5,7(6H)-diones in satisfactory to excellent yields (Kondapalli et al., 2017). Another improved synthesis path for (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one involves selective crystallization of epimeric menthylcarbamates, highlighting the intricacies of achieving specific molecular configurations (Hoffmann-Emery et al., 2009).

Molecular Structure Analysis

The molecular structure of 5H,7H-Dibenzo[b,d]azepin-6-one derivatives has been detailed through various analyses, including X-ray diffraction and spectroscopic studies. These studies reveal the compound's conformation and stereochemical properties, such as atropisomerism, showcasing its structural complexity and stability (Tabata et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 5H,7H-Dibenzo[b,d]azepin-6-one include regioselective intramolecular Heck reactions and conditions for epimerization. These reactions are pivotal for the synthesis of drug-like small molecules and elucidate the reactivity of the dibenzo[b,d]azepin-6-one nucleus (Das et al., 2019).

Physical Properties Analysis

The synthesis and characterization of 5H-dibenzo[b,f]azepine derivatives have led to insights into their crystalline structure and spectral properties. Studies demonstrate how different substitutions on the azepine ring influence the molecule's conformation and physical properties (Shankar et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of 5H,7H-Dibenzo[b,d]azepin-6-one and its derivatives have revealed their potential as precursors in the synthesis of bioactive molecules. The diastereoisomeric forms of dibenzo[b,e]azepine derivatives, for example, have been explored for their potential activity in treating various diseases, underscoring the significance of the dibenzo[b,d]azepin-6-one nucleus in medicinal chemistry (Quintero et al., 2016).

Safety And Hazards

将来の方向性

The complex stereochemical structures of 5H,7H-Dibenzo[b,d]azepin-6-one derivatives are considered to constitute a key core structure of the immunosuppressive activity . Future research could focus on further understanding these structures and their implications for the development of new drug candidates.

特性

IUPAC Name |

5,7-dihydrobenzo[d][1]benzazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15-14/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENVIBFIIPSBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463718 | |

| Record name | 5H,7H-Dibenzo[b,d]azepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H,7H-Dibenzo[b,d]azepin-6-one | |

CAS RN |

20011-90-9 | |

| Record name | 5H,7H-Dibenzo[b,d]azepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

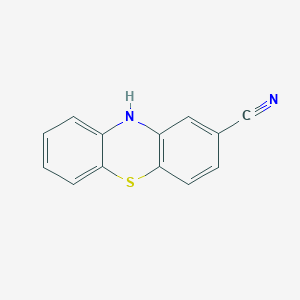

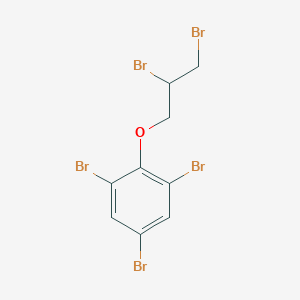

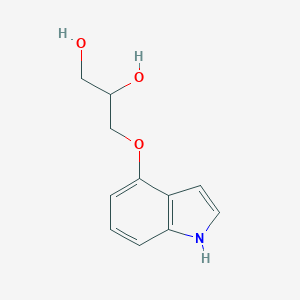

![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)

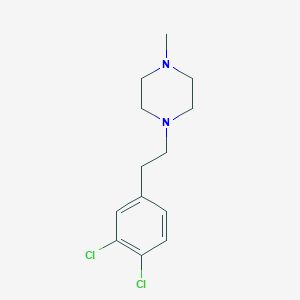

![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)